Home > Products > Screening Compounds P88704 > 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide -

1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-4583496
CAS Number:
Molecular Formula: C18H17ClN4O2
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides

Compound Description: This series of compounds, represented by the general structure (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, incorporates a chiral center in the amide side chain. These molecules are characterized by their intra- and intermolecular hydrogen bonding patterns, which influence their conformational preferences and crystal packing arrangements. []

Relevance: The related compound series shares a core structure with 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide. Both possess the 5-methyl-1H-1,2,3-triazole-4-carboxamide moiety. Variations arise in the substituents at the N1 position of the triazole ring and the amide nitrogen. The presence of a chiral center in the related compounds introduces stereochemical diversity. Exploring different aryl groups at the N1 position and modifying the amide side chain can provide insights into structure-activity relationships. []

5-Methyl-N'-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl)-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound is characterized by the presence of two 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide units linked through a hydrazide bond. This symmetric structure leads to specific dihedral angles and conformational preferences. The crystal structure reveals intermolecular hydrogen bonding interactions (N—H⋯O) between adjacent molecules, resulting in the formation of columnar arrangements along the crystallographic c-axis. []

5-Methyl-N′-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound incorporates a (3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene moiety attached to the carbohydrazide linker. The crystal structure analysis reveals specific dihedral angles and planar arrangements of the aromatic rings. The presence of intramolecular bifurcated N—H⋯(O,N) hydrogen bonds contributes to the stability of the molecular conformation. Additionally, intermolecular N—H⋯O hydrogen bonds and C—H⋯O interactions link molecules into supramolecular chains, further organized into a three-dimensional network by C—H⋯π and π–π interactions. []

Relevance: This compound is related to 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide by sharing the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide core structure. The difference lies in the presence of a (3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene substituent in the related compound, introducing a heterocyclic moiety with potential biological relevance. Exploring the impact of incorporating different heterocyclic groups on the properties and activities of these compounds can guide the development of analogs with improved activity profiles. []

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound features a cyclopropyl group at the 5-position of the triazole ring and a 4-methoxyphenyl substituent at the N1 position. In the crystal structure, two molecules form a homodimer through N—H⋯N and C—H⋯N hydrogen bonds. These dimers are further connected by C—H⋯O interactions, resulting in ribbon-like arrangements. []

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound Description: This series of compounds is characterized by variations in the N-substituent of the carboxamide group while maintaining a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole core. []

Relevance: This series is related to 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide through their shared 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold. The key distinction lies in the substituents at the N1 position of the triazole ring and the nature of the amide substituent. Examining the effects of different N-substituents on the activity of these triazole derivatives might offer insights into optimizing the target compound's properties. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound is a benzenesulfonic acid derivative incorporating a 1,3,4-thiadiazole ring linked to the 4-position of the 5-methyl-1-(4-fluorophenyl)-1H-1,2,3-triazole core. This compound exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

1-Aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides

Compound Description: This series of compounds represents a combinatorial library of 1,2,3-triazole-4-carboxamide derivatives. These compounds feature variations in the aryl substituent at the N1 position (R1) and the amide substituent (R2). []

Relevance: This series of compounds shares the fundamental 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide structure with 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide. The diversity within this library, arising from different R1 and R2 substituents, makes it a valuable resource for exploring structure-activity relationships. []

1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone

Compound Description: This compound is characterized by a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl unit attached to a thiophene ring. This thiophene ring is further substituted with an aniline and an ethanone moiety. The crystal structure analysis reveals specific dihedral angles between the aromatic rings. An intramolecular N—H⋯O hydrogen bond is observed, leading to the formation of an S(6) ring motif. In the crystal packing, molecules stack along the a-axis with weak π–π interactions between adjacent thiophenyl and triazolyl groups. []

Relevance: This related compound, while structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, shares the 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbonyl substructure. This highlights the significance of this moiety as a building block for constructing diverse molecules with potential biological activity. The presence of a thiophene ring and an ethanone group in the related compound suggests that incorporating heterocyclic and carbonyl-containing groups might influence the compound's properties and potential applications. []

Ethyl 2-anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophene-3-carboxylate

Compound Description: This molecule is similar to the previous compound but contains an ethyl carboxylate group at the 3-position of the thiophene ring. The crystal structure exhibits an intramolecular N—H⋯O hydrogen bond, resulting in an S(6) ring. Additionally, there are weak aromatic π–π stacking interactions between thiophene rings in adjacent molecules along the a-axis. []

N,N′-Bis (1H-Pyrrol-1-yl)-1- [2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl] -1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This series consists of bis-(triazolinone-triazole)ethane derivatives. They feature a central 1,2,3-triazole ring substituted with two carboxamide groups, each linked to a pyrrole ring. The 4-position of this central triazole connects to an ethyl bridge, which further links to a 2,4-dihydro-3H-1,2,4-triazol-3-one ring. An aryl substituent is present on this triazolone ring. []

Relevance: This series is structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide but highlights the use of the 1,2,3-triazole unit in constructing larger, more complex molecular architectures. The incorporation of additional heterocyclic rings and functional groups in this series emphasizes the potential for designing compounds with a wider range of biological activities. []

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

Compound Description: This compound is characterized by a 5-methyl-1H-[1,2,3]triazol-4-carboxamide core with a (6-chloropyridin-3-yl)methyl substituent at the N1 position and a 1,3,4-thiadiazol-2-yl group at the amide nitrogen. The crystal structure shows specific dihedral angles between the pyridine, triazole, and thiazole rings. The molecule is stabilized by intramolecular C—H⋯O and N—H⋯N hydrogen bonds, along with intermolecular C—H⋯S, C—H⋯N, and N—H⋯N hydrogen bonds. These interactions contribute to the crystal packing stability, further enhanced by weak C—H⋯π hydrogen bonding and π–π stacking interactions. []

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one

Compound Description: This compound features a 1-benzyl-5-methyl-1H-1,2,3-triazole ring linked to a phenylprop-2-en-1-one moiety via the 4-position of the triazole ring. The crystal structure, containing two independent molecules in the asymmetric unit, exhibits distinct dihedral angles between the aromatic rings. Weak intermolecular C—H⋯N hydrogen bonds link the independent molecules into dimers. Additionally, weak C—H⋯π interactions contribute to the crystal packing stability. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This compound incorporates a 1-phenyl-1H-1,2,3-triazol-4-ylmethyl substituent attached to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core. []

Relevance: Although structurally different from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, this compound underscores the presence of the 1-phenyl-1H-1,2,3-triazol-4-yl unit, a common motif in triazole-based compounds. The incorporation of the triazole moiety into a complex polyheterocyclic system emphasizes its versatility in drug design. []

1-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole

Compound Description: This series represents a novel set of imidazole-1,2,3-triazole hybrids featuring a benzo[d]imidazole core. The 1-position of the imidazole ring connects to a (1-phenyl-1H-1,2,3-triazol-5-yl)methyl substituent, and the 2-position is linked to a 4-phenyl-2H-chromen-3-yl group. These compounds exhibited promising antimicrobial activity, with some showing superior efficacy compared to the standard drug ciprofloxacin. []

Relevance: Although structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, this series illustrates the use of the 1,2,3-triazole unit in constructing hybrid molecules. The presence of a benzo[d]imidazole core and a chromen-3-yl group in the related compounds highlights the possibility of combining different pharmacophores with the triazole moiety to develop compounds with improved pharmacological profiles. []

Quinoline–Benzimidazole Hybrids Containing Triazole-Methyl-Phenoxy Linkers

Compound Description: This group comprises novel quinoline–benzimidazole hybrids featuring two distinct types of triazole-methyl-phenoxy linkers. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating varying degrees of potency and selectivity depending on the cell line and concentration. []

Relevance: While structurally different from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, these hybrids highlight the use of the 1,2,3-triazole moiety as a linking element in constructing larger, more complex molecules. The incorporation of quinoline and benzimidazole units, known for their pharmacological properties, underscores the potential of designing triazole-containing hybrids for various therapeutic applications. []

(E)-1-[5-Methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

Compound Description: This compound comprises two 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole units linked through a pyrazole ring and a prop-2-en-1-one moiety. The crystal structure analysis reveals specific dihedral angles between the triazole and pyrazole rings. Weak intramolecular C—H⋯O and C—H⋯N contacts influence the molecular conformation. The molecule adopts an E configuration about the C=C double bond. []

Relevance: This compound is structurally related to 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, sharing the 5-methyl-1-aryl-1H-1,2,3-triazole-4-yl unit as a common structural feature. The difference lies in the presence of two triazole units connected through a pyrazole ring and a prop-2-en-1-one moiety in the related compound. This highlights the potential for utilizing the triazole unit as a building block in designing larger, more complex structures with potential biological activities. []

6-Bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4- yl)methyl)-3H-imidazo[4,5-b]pyridine

Compound Description: This compound comprises a central imidazo[4,5-b]pyridine ring system connected to a 4-chlorophenyl ring and a 1,2,3-triazole ring. The crystal structure reveals specific dihedral angles between the rings and intermolecular hydrogen bonding patterns. Hirshfeld surface analysis indicates that H···H, H···N/N···H, H···C/C···H, H···Cl/Cl···H, and H···Br/Br···H interactions are crucial for crystal packing. []

Relevance: This compound, although structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, underscores the presence of the 1,2,3-triazole ring system, a recurrent motif in medicinal chemistry. This emphasizes the versatility of the triazole moiety in constructing diverse compounds with potential biological activities. The presence of a halogenated aromatic ring in both compounds further suggests a possible common structural feature for activity. []

Isatin Derivatives with 1,2,4-Triazole/1,3,4-Thiadiazole and Spiroindoline Moieties

Compound Description: This series encompasses a variety of isatin derivatives, incorporating 1,2,4-triazole or 1,3,4-thiadiazole rings along with spiroindoline units. These compounds exhibited promising anti-proliferative activities against various human cancer cell lines, with some showing high potency against gastric, breast, nasopharyngeal, and oral carcinoma cells. []

Relevance: This series of compounds, although structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, highlights the incorporation of 1,2,4-triazole or 1,3,4-thiadiazole rings as pharmacophores. This emphasizes the significance of these heterocyclic motifs in medicinal chemistry and their potential for developing compounds with anti-cancer activity. []

Fully Decorated Sulfonyl 1,2,3‐Triazolyl Imidazoles

Compound Description: This group consists of novel sulfonyl 1,2,3-triazolyl imidazoles synthesized through a ramachary organocatalytic cycloaddition method. These compounds exhibited promising in vitro anticancer activity against MCF-7, MDA-MB-231, and A-549 human cancer cell lines. Notably, some compounds demonstrated higher potency than the reference drug erlotinib in inhibiting tyrosine kinase epidermal growth factor receptor. []

Relevance: Although structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, this series showcases the application of the 1,2,3-triazole ring system in developing potential anticancer agents. The presence of sulfonyl and imidazole groups in the related compounds highlights the potential for combining different pharmacophores with the triazole moiety to enhance biological activity. []

Cationic Cyclometalated Iridium(III) Complexes with 4-Phenyl-1,2,3-triazoles

Compound Description: This series features cationic iridium(III) complexes utilizing 4-phenyl-1,2,3-triazole derivatives as cyclometalating ligands. These complexes exhibited tunable redox and emission properties based on the specific ligands employed. This work demonstrates the versatility of phenyl-triazole derivatives in constructing photoactive iridium(III) complexes with potential applications in various fields. []

Relevance: Although structurally distinct from 1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, these complexes showcase the use of phenyl-1,2,3-triazole units as ligands in coordination chemistry. This highlights the potential of triazole derivatives in designing metal complexes with unique photophysical and electrochemical properties, which could have implications for various applications, including catalysis, sensing, and materials science. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist. Conformational analysis revealed four stable conformers (Tg, Cg, Ts, Cs) for both the neutral and protonated forms of the molecule. [, ] The N1 aromatic ring of SR141716A has been proposed to interact with the CB1 receptor similarly to the alkyl side chain of cannabinoid agonists. [] Additionally, its C5 aromatic ring may contribute to its antagonist activity. [] Hydrogen bonding between the C3 substituent of SR141716A and Lys3.28 on the CB1 receptor appears crucial for its inverse agonist activity. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a potent, selective, and orally active CB1 receptor antagonist. It displays nanomolar affinity for both rat and human CB1 receptors while exhibiting low affinity for CB2 receptors. []

5-[(2- Aminoacetamide)methyl]-1-[p-chloro-2-(o-chlorobenzoyl)phenyl]- N,N-dimethyl-1 H-s-triazole-3-carboxamide hydrochloride dihydrate (450191-S)

Compound Description: 450191-S is a sleep inducer that is metabolized to active compounds by intestinal aminopeptidases. [, , ] The compound itself has negligible affinity for benzodiazepine receptors. [] Its primary metabolite, 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo [1,5-a] [, ]benzodiazepine-2-carboxamide (M-1), exhibits pharmacological activity. [, ]

1-Phenyl-1H-1,2,3-triazole Antagonists with Selectivity for β3 over α1β2γ2 GABA Receptors

Compound Description: These compounds, containing a 1-phenyl-1H-1,2,3-triazole core, act as antagonists for GABA receptors, displaying selectivity for the β3 subtype over α1β2γ2. The 4-n-propyl-5-ethyl analog exhibited the highest selectivity. [, ]

1, 2, 4-Triazole-3-carboxamide Compounds with Herbicidal Activity

Compound Description: This class of compounds demonstrates herbicidal activity, with examples including 1- {3 - [(3-butoxy) methyl] phenyl} -5-phenyl -1H- triazole-3-carboxamide and 1- {3 - [(2,2,3,3,4,4,4-heptafluorobutoxy) methyl] phenyl} -5- -1H-1,2,3- triazole-3-phenyl carboxamide. []

Properties

Product Name

1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

1-(2-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyltriazole-4-carboxamide

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C18H17ClN4O2/c1-11-17(21-22-23(11)16-9-4-3-8-15(16)19)18(25)20-14-7-5-6-13(10-14)12(2)24/h3-10,12,24H,1-2H3,(H,20,25)

InChI Key

IETSHNXLSWJWNU-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(C)O

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.